molecular formula C28H58 B097361 Octacosane-d58 CAS No. 16416-33-4

Octacosane-d58

Cat. No. B097361
CAS RN: 16416-33-4
M. Wt: 453.1 g/mol
InChI Key: ZYURHZPYMFLWSH-ABYBKZRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octacosane-d58 is the deuterium labeled Octacosane . It is an endogenous metabolite with antibacterial activity . Octacosane shows high cytotoxicity against murine melanoma B16F10-Nex2 cells besides inducing protection against a grafted subcutaneous melanoma .


Synthesis Analysis

The synthesis of Octacosane-d58 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This process is largely used as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .


Molecular Structure Analysis

The molecular formula of Octacosane-d58 is C28H58 . The structure of Octacosane-d58 is built using the united-atom scheme . Three types of crystalline structures for octacosane have been built and their phase properties have been investigated using molecular dynamics simulations .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Octacosane-d58 .

Scientific Research Applications

Molecular Dynamics Simulation

Octacosane-d58 is used in molecular dynamics simulations to investigate phase properties . Researchers use the united-atom scheme to build three types of crystalline structures for octacosane (C28H58) and carry out molecular dynamics simulations . By gradually heating the three polymorphs, they managed to reproduce the sequence of experimentally reported crystalline phases and rotator phases .

Phase Diagrams and Properties Study

Octacosane-d58 is used to study phase diagrams and properties via the united-atom scheme . The methodology represents an effective and efficient means of numerical study for octacosane and may be used for other members of the n-alkane family .

Melting Temperature and Heat of Fusion Prediction

The model built using Octacosane-d58 successfully predicted the melting temperature and heat of fusion . This makes it a valuable tool in the study of phase transitions and thermodynamics .

Rotator Phases and Liquid Phase Characteristics Study

Octacosane-d58 is used to reproduce the characteristics of the rotator phases and the liquid phase . This validates the transferability of the united-atom scheme among the different condensed phases of octacosane .

Antibacterial Activity

Octacosane-d58 is an endogenous metabolite with antibacterial activity . This makes it a potential candidate for the development of new antibacterial agents .

Cytotoxicity against Murine Melanoma B16F10-Nex2 Cells

Octacosane-d58 shows high cytotoxicity against murine melanoma B16F10-Nex2 cells . This suggests its potential use in cancer research and treatment .

Protection against Grafted Subcutaneous Melanoma

In addition to its cytotoxic effects, Octacosane-d58 also induces protection against a grafted subcutaneous melanoma . This further highlights its potential in cancer therapy .

Proteomics Research

Octacosane-d58 is used in proteomics research . Its stable isotopic properties make it a valuable tool for studying protein structure and function .

Mechanism of Action

Target of Action

Octacosane-d58, a deuterium-labeled form of Octacosane , is an endogenous metabolite with antibacterial activity . It primarily targets murine melanoma B16F10-Nex2 cells . These cells are a model for studying melanoma, a type of skin cancer. Octacosane-d58 also targets mosquito larvae, specifically Culex quinquefasciatus , demonstrating its larvicidal activity.

Mode of Action

It has been shown to exhibit high cytotoxicity against murine melanoma b16f10-nex2 cells . This suggests that it may interact with cellular components or processes essential for the survival and proliferation of these cells, leading to their death. In addition, its larvicidal activity against Culex quinquefasciatus suggests that it may interfere with the development or survival of mosquito larvae .

Biochemical Pathways

Given its cytotoxic effects on melanoma cells and larvicidal activity, it is likely that it impacts pathways related to cell survival, growth, and development .

Pharmacokinetics

The use of deuterium labeling in drug molecules, as in octacosane-d58, is known to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The primary result of Octacosane-d58’s action is the induction of cytotoxicity in murine melanoma B16F10-Nex2 cells, which could potentially lead to their death . This suggests a potential application in cancer therapy. Additionally, it exhibits larvicidal activity against Culex quinquefasciatus, indicating its potential use in mosquito control .

Safety and Hazards

Octacosane-d58 should be handled with care. Avoid contact with skin and eyes, and avoid breathing vapors or mists . It should be stored in a dry, cool, and well-ventilated place .

Future Directions

Octacosane-d58 is currently used for research purposes only . Its potential to affect the pharmacokinetic and metabolic profiles of drugs has gained attention, suggesting it could have future applications in drug development .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,28-octapentacontadeuteriooctacosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYURHZPYMFLWSH-ABYBKZRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H58
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584059
Record name (~2~H_58_)Octacosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16416-33-4
Record name (~2~H_58_)Octacosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is unique about the method described for synthesizing octacosane-d58?

A1: The research presents a simplified method for preparing fully deuterated hydrocarbons like octacosane-d58. [] The novelty lies in its ability to use various starting materials (saturated/unsaturated, cyclic/acyclic) and achieve high isotopic and chemical purity without cracking or isomerization (except for epimerization of asymmetric carbons). []

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